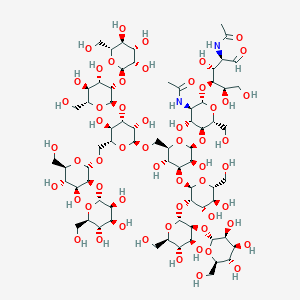![molecular formula C14H18O5S B1512820 5-[(4-甲基苯基)磺酰基]-3-氧代戊酸乙酯 CAS No. 1093348-62-9](/img/structure/B1512820.png)
5-[(4-甲基苯基)磺酰基]-3-氧代戊酸乙酯
描述
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a useful research compound. Its molecular formula is C14H18O5S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Nazarov 试剂的合成
5-[(4-甲基苯基)磺酰基]-3-氧代戊酸乙酯: 在碱诱导的 β-消除反应中用于合成 Nazarov 试剂 。该试剂是 Robinson 环化反应的关键组分,该反应对于构建复杂环状结构至关重要,这些结构通常存在于天然产物和药物中。
有机合成中的环化试剂
该化合物作为环化试剂用于环状 β-二酮和环烷酮的 Robinson 环化反应 。此过程对于形成多环化合物至关重要,这些化合物是许多生物活性分子的核心。
γ-吡喃的形成
它还用于通过三氟甲磺酸酐介导的亲电缩合反应形成 γ-吡喃 。γ-吡喃在药物化学中很重要,因为它们存在于各种具有生物活性的天然产物中。
C-C 键的形成
该化合物是 C-C 键形成的反应物,这是有机合成中的一种基本反应类型,导致了多种复杂的有机结构的产生 。
合成芳基硫代戊酸酯的前体
3-氧代-5-甲苯磺酰基戊酸乙酯: 作为 3-氧代-5-芳基硫代戊酸乙酯 的简便高效合成中的前体 。这些是 Nazarov 试剂的前体,Nazarov 试剂广泛用于合成有机化学,特别是在天然产物的全合成中。
分析化学应用
该化合物可用于分析化学,通过其在合成分析试剂中的作用来识别和定量各种物质 。
实验室技术和制造
在实验室技术和制造的背景下,该化合物作为酯的作用使其成为缩合反应的候选者,缩合反应在聚合物和其他复杂材料的生产中起着至关重要的作用 。
属性
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-19-14(16)10-12(15)8-9-20(17,18)13-6-4-11(2)5-7-13/h4-7H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRUPJUUTCSBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746329 | |
| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093348-62-9 | |
| Record name | Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093348-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1093348-62-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?
A1: Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is characterized by the following:
- Molecular Formula: C14H18O5S [, ]
- Molecular Weight: 298.36 g/mol []
- Spectroscopic Data: The compound's identity and purity are confirmed through Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) analysis. []
- Physical State and Appearance: It exists as a white solid at room temperature. []
Q2: Why is Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate considered a valuable reagent in organic synthesis?
A2: This compound serves as a bench-stable precursor to Ethyl 3-oxopent-4-enoate, commonly known as Nazarov's reagent. [, ] Nazarov's reagent is a highly reactive compound, difficult to store and handle. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate offers a solution by allowing for the in situ generation of Nazarov's reagent through base-induced β-elimination. [, ] This means researchers can generate the reactive species directly in their reaction mixture, avoiding the challenges of handling the isolated reagent. This property makes Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate a valuable tool in organic synthesis, particularly in annulation reactions where Nazarov's reagent is widely employed. [, ]
Q3: What are the advantages of the synthetic routes used to prepare Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?
A3: The research highlights two efficient synthetic pathways for this compound: []
- Method A: This route utilizes readily available adducts of sodium p-toluenesulfinate and acrylic acid, proceeding through an imidazolide intermediate and employing Masamune's procedure with a magnesium malonate salt. []
- Method B: This method leverages a zinc-catalyzed Blaise reaction on an acrylonitrile-derived adduct, followed by hydrolysis, to efficiently produce the target compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)


![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)



![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)





